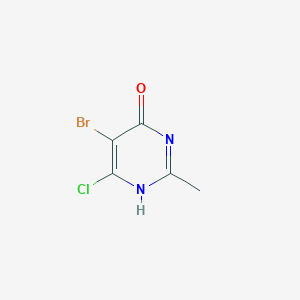
1-Fluoronaphthalen-2-amine
Overview
Description
1-Fluoronaphthalen-2-amine is an organic compound with the molecular formula C₁₀H₈FN It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and an amine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoronaphthalen-2-amine can be synthesized through several methods. One common approach involves the fluorination of 2-naphthylamine. This process typically uses a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available naphthalene derivatives. The process includes nitration, reduction, and subsequent fluorination steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoronaphthalen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as sulfonamides and amides.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives and reduced to form more complex amine structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are commonly employed.
Major Products:
Sulfonamides: Formed by reaction with sulfonyl chlorides.
Amides: Formed by reaction with acyl chlorides.
Hydroxy Derivatives: Formed by oxidation reactions.
Scientific Research Applications
1-Fluoronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Fluoronaphthalen-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect enzyme activity, receptor binding, and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Fluoronaphthalene: Lacks the amine group, making it less reactive in certain chemical reactions.
2-Fluoronaphthalen-1-amine: Similar structure but with different positional isomerism, leading to different chemical properties and reactivity.
1-Chloronaphthalen-2-amine: Chlorine instead of fluorine, resulting in different reactivity and applications.
Uniqueness: 1-Fluoronaphthalen-2-amine is unique due to the presence of both fluorine and amine groups, which confer distinct chemical properties. The fluorine atom increases the compound’s stability and reactivity, while the amine group allows for various functionalization reactions. This combination makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
1-fluoronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORHUMZQWSIXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624390 | |
| Record name | 1-Fluoronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14554-00-8 | |
| Record name | 1-Fluoronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoronaphthalen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-(Bromomethyl)benzo[d]oxazole](/img/structure/B175791.png)





